2-Methyl-D-serine

概要

説明

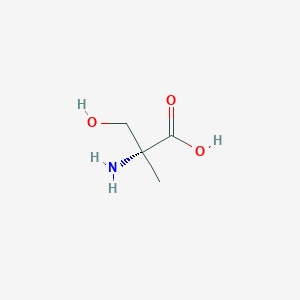

2-Methyl-D-serine (CAS: 81132-44-7) is a non-proteinogenic amino acid derivative characterized by a methyl group substitution at the second carbon (C-2) of the serine backbone. Its IUPAC name is (R)-2-amino-2-methyl-3-hydroxypropanoic acid, and its molecular formula is C₄H₉NO₃ (molecular weight: 119.12 g/mol) . The compound exists in the D-configuration, as confirmed by its specific optical rotation ([α] = −6.0, 2R configuration) . It is utilized in biochemical research, particularly in studies involving chiral synthesis, enzyme-substrate interactions, and peptide modification .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D-serine typically involves multiple steps. One common method starts with Cbz-chirality alanine, which reacts with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride to form an intermediate. This intermediate then reacts with chloromethyl benzyl oxide in the presence of an alkaline reagent to form another intermediate. Subsequent reactions with lithium hydroxide and palladium carbon catalytic hydrogenolysis yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.

化学反応の分析

Types of Reactions

2-Methyl-D-serine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound.

科学的研究の応用

Neurological Applications

1.1 Role in Neurodegenerative Diseases

D-serine, and by extension its methylated form, 2-Methyl-D-serine, has been implicated in the modulation of N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function. Dysregulation of D-serine levels has been associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that D-serine acts as an endogenous co-agonist at the glycine site of NMDARs, influencing excitotoxicity—a process linked to neuronal damage in AD .

In a study using APPKI mice (a model for AD), it was observed that D-serine supplementation exacerbated neuronal loss in specific brain regions, suggesting that while D-serine is essential for normal neuronal function, its dysregulation may contribute to neurodegeneration . This highlights the potential of this compound in modulating these pathways, possibly offering therapeutic avenues for managing AD.

1.2 Cognitive Enhancement and Memory Improvement

D-amino acids, including D-serine and its derivatives, have shown promise in enhancing cognitive functions. Research indicates that D-serine can improve memory and cognitive abilities through its action on NMDARs . The methylated form may enhance these effects or provide additional benefits in terms of stability and bioavailability.

Kidney Function Assessment

2.1 Biomarker for Chronic Kidney Disease (CKD)

Recent studies have identified D-serine as a potential biomarker for assessing kidney function. Its levels correlate with glomerular filtration rate (GFR), making it a valuable tool in diagnosing and monitoring chronic kidney disease (CKD) . The dynamics of D-serine excretion and reabsorption by the kidneys can provide insights into renal health.

Given that this compound shares structural similarities with D-serine, it may also exhibit similar properties in reflecting kidney function. This could lead to improved screening methods for CKD and better management strategies for patients at risk.

Therapeutic Applications

3.1 Potential in Pain Management

Emerging evidence suggests that D-amino acids may possess analgesic properties. Studies indicate that D-serine can modulate pain pathways within the nervous system . If this compound retains these properties, it could serve as a novel therapeutic agent in pain management strategies.

3.2 Protection Against Organ Injury

D-serine has been shown to protect tissues against injury, particularly in acute kidney injury (AKI) scenarios . The protective mechanisms may be relevant to this compound, suggesting its potential use in clinical settings where organ protection is critical.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurological Diseases | Modulates NMDARs; implicated in AD pathology | May offer therapeutic strategies for neuroprotection |

| Cognitive Enhancement | Enhances memory and cognitive abilities through NMDAR modulation | Could improve cognitive function |

| Kidney Function Assessment | Serves as a biomarker for GFR; reflects renal health | Aids in early detection and management of CKD |

| Pain Management | Exhibits analgesic properties; may influence pain pathways | Potential new treatment options |

| Organ Injury Protection | Protects against tissue damage in AKI scenarios | Important for clinical applications |

作用機序

2-Methyl-D-serine exerts its effects primarily through its interaction with NMDA receptors. It functions as a co-agonist, binding to the GluN1 subunit of the receptor in conjunction with glutamate bound to the GluN2 subunit. This binding opens the receptor channel, allowing the influx of sodium and calcium ions, which are crucial for neurotransmission and synaptic plasticity . Additionally, this compound may modulate other signaling pathways and molecular targets involved in brain function and neuroprotection .

類似化合物との比較

2-Methyl-L-Serine

- Structure and Configuration: The L-enantiomer (CAS: 16820-18-1) shares the same molecular formula (C₄H₉NO₃) but exhibits the opposite stereochemistry (2S configuration) with a specific optical rotation of [α] = +6.0 .

- Functional Differences : The D- and L-forms are enantiomers, leading to divergent interactions in biological systems. For example, the D-form may act as a competitive inhibitor of serine racemase, while the L-form is less studied in this context .

DL-2-Methylserine (Racemic Mixture)

- Properties : The racemic mixture (CAS: 5424-29-3) combines equal parts of D- and L-forms, resulting in optical inactivity. It is often used as a reference standard in chromatographic separation studies .

- Applications : Unlike the enantiopure D-form, the racemic mixture is less relevant in chiral drug synthesis but serves as a precursor for asymmetric catalysis .

Standard Serine (D-Serine and L-Serine)

- Structural Differences: Standard serine (C₃H₇NO₃) lacks the methyl group at C-2, reducing steric hindrance and altering metabolic pathways.

- Biological Roles: Unlike 2-methyl-D-serine, D-serine is endogenous in mammals and plays critical roles in neurotransmission .

O-Methyl-D-Serine

- Modification : This derivative (CAS: 19794-53-7) features a methylated hydroxyl group at C-3 instead of C-2. It is synthesized via selective acetylation and resolution steps, yielding >99.9% chiral purity .

- Utility : The O-methyl group enhances stability against enzymatic degradation, making it valuable in peptide drug design .

Data Table: Key Properties of this compound and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation ([α]) | Configuration |

|---|---|---|---|---|---|

| This compound | 81132-44-7 | C₄H₉NO₃ | 119.12 | −6.0 (2R) | D-form |

| 2-Methyl-L-serine | 16820-18-1 | C₄H₉NO₃ | 119.12 | +6.0 (2S) | L-form |

| DL-2-Methylserine | 5424-29-3 | C₄H₉NO₃ | 119.12 | 0 (racemic) | DL-mixture |

| D-Serine | 312-84-5 | C₃H₇NO₃ | 105.09 | −14.5 | D-form |

| O-Methyl-D-serine | 19794-53-7 | C₅H₁₁NO₃ | 133.15 | Not reported | D-form |

生物活性

2-Methyl-D-serine (2M-D-Ser) is an analog of D-serine, a naturally occurring amino acid that plays critical roles in the central nervous system, particularly as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores the biological activity of 2M-D-Ser, focusing on its synthesis, metabolic pathways, and physiological effects as evidenced by recent research findings.

Synthesis and Metabolism

2M-D-Ser is synthesized through the racemization of L-serine, facilitated by serine racemase (SR), an enzyme that also produces D-serine. The metabolic pathways of 2M-D-Ser are similar to those of D-serine, involving degradation primarily by D-amino acid oxidase (DAO). This regulation is crucial for maintaining appropriate levels of these amino acids in the brain, impacting neurotransmission and neuroplasticity.

Table 1: Comparison of D-Serine and this compound Metabolism

| Compound | Enzyme Involved | Main Metabolic Pathway | Physiological Role |

|---|---|---|---|

| D-serine | Serine Racemase (SR) | Synthesis from L-serine | NMDA receptor co-agonist |

| This compound | Serine Racemase (SR) | Similar to D-serine | Potentially modulates NMDA activity |

Biological Activity

Recent studies have highlighted the diverse biological activities of 2M-D-Ser. Its effects on neuronal excitability and synaptic transmission have been particularly noted in various experimental models.

Neurophysiological Effects

- Inhibition of Neuronal Excitability : Research indicates that 2M-D-Ser can inhibit the intrinsic excitability of pyramidal neurons without affecting parvalbumin (PV) interneurons. This differential effect suggests a potential role for 2M-D-Ser in modulating excitatory-inhibitory balance in neural circuits .

- Cognitive Function Improvement : In animal models simulating schizophrenia, chronic administration of 2M-D-Ser has been shown to ameliorate cognitive dysfunction. This effect was linked to the restoration of NMDA receptor function and enhancement of PV neuron excitability, which are often impaired in neurodevelopmental disorders .

- Impact on Synaptic Plasticity : Studies indicate that 2M-D-Ser may enhance long-term potentiation (LTP) in hippocampal slices, suggesting its role in synaptic plasticity and memory formation .

Case Studies

A notable case study involved the administration of 2M-D-Ser to a cohort of mice with induced cognitive deficits. Results showed significant improvements in spatial working memory and recognition memory tasks after two weeks of treatment, indicating its potential therapeutic applications in cognitive impairments associated with psychiatric disorders .

Research Findings

A comprehensive review of literature reveals that both D-serine and its analogs like 2M-D-Ser play critical roles in neurophysiology. The following findings summarize key insights:

- Regulation of NMDA Receptors : Both compounds act as co-agonists at NMDA receptors, crucial for synaptic transmission and plasticity.

- Neuroprotective Effects : Elevated levels of D-serine have been associated with neuroprotection against excitotoxicity, while 2M-D-Ser may offer similar protective benefits due to its structural similarities .

- Potential Therapeutic Applications : Given their roles in modulating neurotransmission, both D-serine and 2M-D-Ser are being investigated for their potential in treating conditions like schizophrenia and Alzheimer's disease .

Q & A

Q. Basic: What are the established synthetic routes for 2-Methyl-D-serine, and how can enantiomeric purity be validated?

Answer:

The synthesis of this compound typically involves asymmetric alkylation or enzymatic resolution of racemic precursors. For enantiomeric validation, chiral HPLC with polarimetric detection or -NMR using chiral solvating agents (e.g., Eu(hfc)) is recommended. Ensure baseline separation by optimizing mobile-phase composition (e.g., hexane/isopropanol gradients) and column temperature. Quantitative analysis via integration of diastereomeric peaks should confirm purity >98% .

Q. Basic: How should researchers design initial experiments to assess this compound's biochemical activity?

Answer:

Begin with in vitro assays targeting known serine-binding proteins (e.g., NMDA receptors or serine racemase). Use a dose-response curve (0.1–100 µM) with positive controls (e.g., D-serine) and negative controls (vehicle-only). Include kinetic measurements to assess binding affinity () and inhibition constants (). Replicate experiments across three independent trials to account for batch variability .

Q. Advanced: What strategies resolve contradictory findings in this compound's metabolic pathways across studies?

Answer:

Conduct a systematic review using PRISMA guidelines:

Define inclusion/exclusion criteria (e.g., studies with isotopic tracing or knockout models).

Use Boolean operators to search PubMed/Scopus: ("this compound" AND (metabolism OR catabolism)) NOT (review OR editorial).

Apply meta-analysis to pooled data, testing for heterogeneity (I statistic). If contradictions persist, design follow-up experiments using -labeled this compound and LC-MS/MS to trace metabolic intermediates .

Q. Advanced: How to optimize 2D NMR parameters for quantifying this compound in complex biological mixtures?

Answer:

Use - HSQC with non-uniform sampling to enhance resolution. Set the relaxation delay () to ≥2×T (measured via inversion recovery). Calibrate response factors using internal standards (e.g., dimethylsulfone) dissolved in the same matrix. Validate quantification via spike-recovery experiments (80–120% recovery acceptable) .

Q. Literature Review: How to conduct a systematic review on this compound's neurological effects?

Answer:

Formulate a PICO question: Population (neuronal cells/animal models), Intervention (this compound exposure), Comparison (D-serine or vehicle), Outcome (neurotransmitter modulation).

Search EMBASE/MEDLINE using MeSH terms: ("this compound" AND (neuro* OR "synaptic transmission")).

Screen titles/abstracts with Covidence software, excluding non-peer-reviewed sources.

Extract data into categories: mechanistic studies, in vivo efficacy, toxicity .

Q. Data Reproducibility: How to ensure reproducibility in synthesizing this compound?

Answer:

Document all synthesis steps in a standardized protocol:

- Specify reaction conditions (temperature ±0.5°C, solvent batch, catalyst purity).

- Share raw NMR/CD spectra in supplementary materials.

- Use IUPAC nomenclature and PubChem identifiers for reagents.

- Publish negative results (e.g., failed crystallization attempts) to aid troubleshooting .

Q. Advanced Analytical: How to differentiate this compound from its structural isomers using mass spectrometry?

Answer:

Employ high-resolution MS (HRMS) with collision-induced dissociation (CID). Key diagnostic ions:

- This compound: m/z 134.0453 ([M+H]) with fragments at m/z 88.0399 (CHNO).

- Isomers (e.g., 3-Methyl-D-serine): Distinct fragmentation patterns due to methyl position. Validate with synthetic standards and isotopic labeling .

Q. Contradictions: How to address conflicting data on this compound's receptor affinity?

Answer:

Re-evaluate assay conditions:

- Check buffer pH (affects ionization state) and cation concentrations (e.g., Mg modulates NMDA receptor binding).

- Compare radioligand binding (e.g., H-MK-801 displacement) vs. electrophysiology (patch-clamp IC).

- Perform meta-regression to identify confounding variables (e.g., cell type, expression system) .

特性

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。